N-(cyclohex-1-en-1-yl)formamide

Description

Structural Classification and Nomenclature within Organic Chemistry

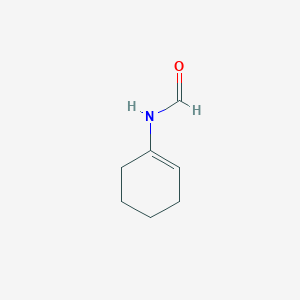

N-(cyclohex-1-en-1-yl)formamide is characterized by the presence of three key structural components: an enamine, a formamide (B127407) functional group, and a cyclohexene (B86901) ring system. This combination of features defines its chemical reactivity and its utility in synthetic organic chemistry.

The core of this compound's reactivity lies in its nature as an enamine. Enamines are formed from the reaction of a secondary amine with an aldehyde or a ketone. masterorganicchemistry.com They are characterized by a carbon-carbon double bond adjacent to a nitrogen atom. This arrangement makes the α-carbon (the carbon atom of the double bond not attached to the nitrogen) nucleophilic due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com This nucleophilicity allows enamines to participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The cyclohexene ring is a six-membered carbon ring containing one double bond. wikipedia.org In this compound, this ring system provides the carbon framework for the enamine structure. The double bond is located at the 1-position of the ring, as indicated by the nomenclature "cyclohex-1-en-1-yl". The geometry and conformational flexibility of the cyclohexene ring can influence the stereochemical outcome of reactions involving this molecule. youtube.comwikipedia.org

Significance in Contemporary Chemical Research

The unique structural combination of this compound makes it a significant compound in modern chemical research, primarily as a versatile intermediate in the synthesis of more elaborate molecular architectures.

As a precursor, this compound provides a readily available starting material for the construction of various organic molecules. Its enamine character allows it to react with a range of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is fundamental to the stepwise construction of complex organic frameworks. The formamide group can also be a handle for further synthetic manipulations. For instance, N-formyl groups can be used in the synthesis of other nitrogen-containing compounds. rsc.org

The ability of this compound to participate in reactions that form new bonds makes it a valuable building block for the synthesis of complex molecules. nih.gov Organic chemists often utilize smaller, well-defined molecules like this to assemble larger, more intricate structures with specific functionalities and stereochemistry. The cyclohexene ring, for example, can be a part of a larger polycyclic system found in natural products or pharmaceutically active compounds. The strategic use of such building blocks is a cornerstone of modern total synthesis. nih.gov

Historical Context and Early Studies

The specific historical timeline for the initial synthesis and characterization of this compound is not prominently documented in readily available literature. However, its origins can be inferred from the development of synthetic methodologies for enamides, particularly the Leuckart-Wallach and Ritter reactions, and the reductive acylation of oximes.

The Leuckart reaction, discovered by Rudolf Leuckart in 1885, and later expanded upon by Otto Wallach, involves the reductive amination of aldehydes and ketones using formamide or ammonium (B1175870) formate (B1220265). wikipedia.orgsciencemadness.org This reaction, typically requiring high temperatures, provides a direct pathway to formylated amines and, by extension, to enamides through the reaction of a ketone like cyclohexanone (B45756) with formamide. wikipedia.orgsciencemadness.orgntnu.no The mechanism of the formamide route involves the initial nucleophilic attack of formamide on the carbonyl carbon of the ketone, followed by dehydration to form an N-formyl derivative. sciencemadness.org

Another relevant synthetic avenue is the reaction of cyclohexanone oxime. While the Beckmann rearrangement of cyclohexanone oxime is a well-known industrial process for the production of ε-caprolactam, the precursor to Nylon-6, modifications of this reactivity can lead to other products. researchgate.netscribd.comunive.it For instance, a reported synthesis of this compound involves the reaction of cyclohexanone oxime with 1H-imidazole, titanium acetate (B1210297), and formyl acetic anhydride (B1165640) in N,N-dimethyl-formamide at 25°C for 4 hours, yielding the product in high purity. lookchem.com Furthermore, the development of methods for the synthesis of enamides from ketoximes, such as reductive acylation, has provided additional routes to compounds of this class. nih.govorganic-chemistry.orgrsc.org These reactions highlight the chemical pathways through which this compound was likely first synthesized and studied, emerging from the broader exploration of enamide chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(cyclohexen-1-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTTQUPBFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399868 | |

| Record name | N-Cyclohex-1-en-1-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-40-2 | |

| Record name | N-Cyclohex-1-en-1-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Cyclohexenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for N Cyclohex 1 En 1 Yl Formamide

Established Synthetic Routes

The preparation of N-(cyclohex-1-en-1-yl)formamide is primarily accomplished through two well-documented strategies. The first involves a direct reaction between cyclohexanone (B45756) and a formylating agent, while the second relies on the formylation of a pre-formed enamine or amine precursor.

Reaction of Cyclohexanone with Formamide (B127407)

The reaction of cyclohexanone with formamide to produce this compound is a classic example of a Leuckart-Wallach reaction. This one-pot reductive amination process typically utilizes formamide or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, proceeding under elevated temperatures. ntnu.nowikipedia.orgmdpi.com The reaction is known to yield formyl derivatives as the primary products when starting from ketones. mdpi.comerowid.org

The Leuckart-Wallach reaction is traditionally conducted at high temperatures, often between 120°C and 185°C. wikipedia.orgsciencemadness.org While often performed without an external catalyst, the use of certain catalysts can influence the reaction's efficiency. For instance, the addition of formic acid or the use of catalysts like ammonium sulfate (B86663) and magnesium chloride can enhance yields when formamide is used. wikipedia.org In a related synthesis of 2-formamido cyclohexanone from cyclohexanone and urea (B33335), non-oxide proton acids or their salts have been employed as catalysts in an aromatic hydrocarbon solvent, with reaction temperatures ranging from 100-150°C for 2-5 hours. google.com Optimization of the reaction often involves adjusting the molar ratio of the reactants and controlling the temperature to favor the formation of the desired enamide over other potential byproducts.

| Parameter | Condition | Source |

| Reactants | Cyclohexanone, Formamide (or Ammonium Formate) | ntnu.nowikipedia.org |

| Temperature | 120-185°C | wikipedia.orgsciencemadness.org |

| Catalyst (optional) | Formic Acid, Ammonium Sulfate, Magnesium Chloride | wikipedia.org |

| Reaction Time | Several hours | sciencemadness.org |

The mechanism of the Leuckart-Wallach reaction involves the initial formation of an imine intermediate. wikipedia.orgmdpi.comnih.gov Formamide, or ammonia (B1221849) generated from ammonium formate, undertakes a nucleophilic attack on the carbonyl carbon of cyclohexanone. wikipedia.org This is followed by dehydration to yield the corresponding iminium ion. In the context of the Leuckart reaction, this iminium species is then reduced by a hydride transfer from formic acid or another formamide molecule. wikipedia.org

However, for the formation of the enamide this compound, the reaction pathway involves the formation of an enamine intermediate. The initially formed imine can tautomerize to the more stable enamine, N-cyclohex-1-en-1-amine. Subsequent formylation of this enamine intermediate by a formylating species present in the reaction mixture leads to the final product. The reaction is driven by the formation of water, which is typically removed to shift the equilibrium towards the product. The final step does not involve hydrolysis in the traditional sense of cleaving the formyl group, but rather the formation of the stable enamide. Any subsequent hydrolysis, for instance with aqueous acid, would lead to the cleavage of the formamide to yield the corresponding amine or ketone. ntnu.nogoogle.com

Formylation of Cyclohex-1-en-1-amine with Formic Acid Derivatives

An alternative and often more controlled approach to this compound involves the direct formylation of the corresponding enamine, cyclohex-1-en-1-amine, or a related amine precursor. This method allows for milder reaction conditions compared to the Leuckart-Wallach reaction.

Acetic formic anhydride (B1165640) is a highly effective and widely used reagent for the formylation of amines. orgsyn.org It can be prepared in situ from formic acid and acetic anhydride or synthesized separately. google.com The formyl group of acetic formic anhydride is more electrophilic than the acetyl group, leading to selective formylation of the amine. This reagent offers the advantage of high reactivity under relatively mild conditions.

The formylation of amines using acetic formic anhydride is typically carried out at moderate temperatures. The reaction of acetic anhydride with formic acid to generate the mixed anhydride is often performed at 0°C. prepchem.com The subsequent formylation of the amine can then proceed at temperatures ranging from room temperature to slightly elevated temperatures, depending on the reactivity of the amine. The reaction is generally rapid, often reaching completion within a shorter timeframe compared to the high-temperature Leuckart reaction. The use of a solvent such as toluene (B28343) with a Dean-Stark trap can be employed to remove the acetic acid byproduct and drive the reaction to completion. nih.gov

| Parameter | Condition | Source |

| Reactants | Cyclohex-1-en-1-amine, Formic Acetic Anhydride | orgsyn.org |

| Temperature | 0°C to room temperature | prepchem.com |

| Solvent (optional) | Toluene | nih.gov |

| Duration | Typically shorter than Leuckart-Wallach | General knowledge |

Purification Techniques (Recrystallization, Column Chromatography)

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. The two most common and effective methods for this purpose are recrystallization and column chromatography.

Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. organic-chemistry.org

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For N-acyl enamides, a variety of solvents can be tested to find the optimal system. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile. google.com For this compound, a systematic screening of solvents would be necessary to identify the most effective one. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, can also be employed to achieve the desired level of supersaturation for crystallization. uvic.ca

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. rochester.edu For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase due to its polarity. rochester.edu The separation is achieved by eluting the mixture through the column with a mobile phase (solvent or solvent mixture). Compounds with weaker interactions with the stationary phase travel down the column faster, while those with stronger interactions are eluted more slowly.

The selection of the eluent system is crucial for achieving good separation. rsc.org For enamides and formamides, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) is often effective. orgsyn.orgresearchgate.net The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired product. For this compound, a typical starting point for method development would be a solvent system of hexane and ethyl acetate. rsc.orgorgsyn.org The optimal ratio would be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. researchgate.net

| Purification Technique | Principle | Typical Solvents/Eluents for Enamides | Key Considerations |

| Recrystallization | Differential solubility | Ethanol, Acetone, Acetonitrile, Mixed solvent systems google.com | Solvent selection is critical for yield and purity. uvic.ca |

| Column Chromatography | Differential adsorption | Hexane/Ethyl Acetate, Dichloromethane/Methanol rsc.orgorgsyn.org | Choice of stationary phase and eluent system determines separation efficiency. urjc.es |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally friendly methods for the synthesis of complex molecules, including this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netmdpi.com

A potential microwave-assisted route to this compound is through a modified Leuckart reaction. The classical Leuckart reaction involves the reductive amination of aldehydes or ketones using formic acid and formamide or an N-alkylformamide. uvic.canih.gov When applied to cyclohexanone, this reaction can yield the desired enamide. Microwave irradiation has been shown to significantly accelerate the Leuckart reaction, reducing reaction times from hours to minutes. uvic.camdpi.comnih.gov The use of N-methylformamide under microwave conditions has been reported for the reductive amination of various carbonyl compounds, yielding the corresponding formylated secondary amines in good to excellent yields. researchgate.netmdpi.com

| Reaction | Reactants | Heating Method | Key Advantages of Microwave |

| Leuckart Reaction | Cyclohexanone, Formamide, Formic Acid | Microwave Irradiation | Reduced reaction time, Increased yield uvic.camdpi.comnih.gov |

Catalysis plays a pivotal role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound.

Ruthenium complexes are versatile catalysts for a wide range of organic transformations, including those that can be applied to the synthesis of enamides. While a direct ruthenium-catalyzed synthesis of this compound from simple precursors may not be extensively documented, related ruthenium-catalyzed reactions provide a strong basis for potential synthetic routes.

For instance, ruthenium catalysts have been employed for the amidation of alkynes and the ortho-C–H bond alkylation of aromatic amides. rsc.orgrsc.org More relevantly, ruthenium has been shown to catalyze the C–H alkenylation of enol-carbamates, which are structurally related to enamides. ubc.ca A plausible approach could involve the ruthenium-catalyzed amidation of cyclohexanone enolates or their derivatives. nih.gov Ruthenium-catalyzed intramolecular C-H amidation has also been reported for the formation of γ-lactams, demonstrating the potential for C-N bond formation under ruthenium catalysis. dicp.ac.cn

| Catalyst System | Potential Application | Key Features |

| Ruthenium Complexes | Amidation of cyclohexanone derivatives | High efficiency, Potential for C-N bond formation dicp.ac.cn |

| CpRuCl(PPh₃)₂ | Oxidative amidation of alkynes | Can be adapted for enamide synthesis rsc.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. For the synthesis of this compound, organocatalytic methods could be envisioned for the formylation step.

Recent research has shown the development of organocatalytic formylation reactions. For example, a conceptually novel organocatalytic strategy for the formylation of boronic acids using glyoxylic acid as the formylating agent has been reported. noaa.gov While this is not a direct route to the target molecule, it highlights the potential of organocatalysis in C-formylation reactions. Another approach could involve the organocatalytic acylation of an enamine derived from cyclohexanone. The evolution of chiral Lewis basic N-formamides as highly effective organocatalysts for asymmetric reductions also points to the utility of formamide-based structures in organocatalysis. orgsyn.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

One of the key green chemistry approaches is the use of safer and more sustainable reagents. Formic acid, which can be derived from biomass, is an attractive and sustainable C1 source for N-formylation reactions. organic-chemistry.org The direct use of formic acid for the N-formylation of amines can proceed under catalyst-free conditions, offering a green alternative to traditional formylating agents.

The development of syntheses using solid acid catalysts is another green approach. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification. For the synthesis of enamides, solid acid catalysts could be employed in the condensation reaction between cyclohexanone and formamide. While specific examples for this compound are not abundant, the principle has been applied in various other acid-catalyzed reactions.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Sustainable formylating agent | Use of formic acid derived from biomass organic-chemistry.org |

| Catalysis | Use of recyclable catalysts | Application of solid acid catalysts |

| Atom Economy | Designing efficient reactions | Catalyst-free N-formylation to minimize byproducts organic-chemistry.org |

Green Chemistry Approaches

Solventless Reactions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the use of hazardous substances. researchgate.netsemanticscholar.org One promising approach for amide synthesis that can be adapted for this compound involves the direct reaction of a carboxylic acid with urea under solvent-free conditions, catalyzed by boric acid. researchgate.netsemanticscholar.org This method is noted for its simplicity, efficiency, and high reaction rates. The process typically involves the simple trituration (grinding) of the reactants with the catalyst, followed by direct heating. researchgate.net This avoids the use of conventional solvents, which are often hazardous and create waste management challenges for industries. researchgate.netsemanticscholar.org

General methods for the direct dehydrogenation of amides to form enamides have also been developed, representing a more direct synthetic route that avoids the need for pre-functionalized substrates. chemistryviews.org While these methods may not all be strictly solventless, they contribute to a more streamlined and efficient synthesis.

Table 1: Example of a Solventless Amide Synthesis Method

| Feature | Description | Reference |

|---|---|---|

| Method | Boric acid-catalyzed reaction of a carboxylic acid and urea. | researchgate.netsemanticscholar.org |

| Procedure | Trituration of reactants followed by direct heating. | researchgate.net |

| Advantages | Simple, efficient, high reaction rate, avoids hazardous solvents. | researchgate.netsemanticscholar.org |

| Green Principle | Adheres to solvent-free synthesis principles. | semanticscholar.org |

Use of Sustainable Reagents

The move towards green chemistry also involves the use of sustainable and less hazardous reagents. For enamide and formamide synthesis, several innovative approaches are being explored.

Biocatalysis: Enzymes, such as lipases, are increasingly used as catalysts in chemical synthesis. For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives. rsc.org This biocatalyzed approach can be conducted in environmentally friendly solvents like tert-amyl alcohol, offering high product yields in significantly shorter reaction times compared to traditional batch processes. rsc.org The use of biocatalysts minimizes the need for hazardous reagents and reduces waste. nih.gov

Sustainable Carbonyl Sources: Research has demonstrated the synthesis of formamides using glycerol (B35011) derivatives (such as 1,3-dihydroxyacetone) as a sustainable carbonyl source. rsc.org This process, catalyzed by copper-based catalysts on a zeolite support, involves the in-situ cleavage of C-C bonds and proceeds through a radical-relay mechanism. rsc.org This method provides a value-added application for glycerol, a byproduct of biodiesel production.

CO₂ as a Promoter: Carbon dioxide, a greenhouse gas, has been effectively used as a promoter for the Z to E isomerization of enamides. rsc.org This method operates under mild conditions and showcases a novel use for CO₂ in selective organic transformations, contributing to both efficiency and sustainability. rsc.org

Greener Solvents and Reagents: The replacement of conventional solvents like dimethylformamide (DMF) is a key goal. acsgcipr.org Alternatives such as Cyrene™, sulfolane, or propylene (B89431) carbonate are being investigated. acsgcipr.org Additionally, the use of water-soluble coupling reagents like EDC·HCl in aqueous settings represents a greener approach to amide bond formation. csic.es

Industrial-Scale Production Methods and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust and optimized manufacturing methods. For compounds like this compound, the choice of reactor technology is critical and typically involves a decision between traditional batch reactors and modern continuous flow systems. lonza.com

Large-Scale Batch Reactors

Batch reactors remain the dominant technology in the pharmaceutical and fine chemical industries, particularly for complex, multi-step syntheses with relatively low production volumes. lonza.com Their versatility allows a single vessel to be used for different reactions and processes, making them a flexible and reconfigurable choice. lonza.comscribd.com

For large-scale amidation reactions, several practical factors must be considered:

Reagent Selection: The choice of coupling reagents, bases, and additives is crucial and is often dictated by cost, atom economy, safety, and toxicity. scribd.com

Process Control: Managing reaction parameters such as temperature, pressure, and mixing is essential for ensuring consistent product quality and yield.

While effective, batch reactors have limitations regarding heat transfer, mixing efficiency, and safety for highly exothermic or hazardous reactions. lonza.comnih.gov

Continuous Flow Reactors

Continuous flow chemistry offers a compelling alternative to batch processing, providing numerous advantages for process optimization and scalability. lonza.comosti.gov In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov

Key Advantages of Continuous Flow Reactors:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly reactive or unstable intermediates. osti.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing, often leading to higher yields and selectivity. nih.govosti.gov

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). osti.gov These systems can be integrated with real-time analytical tools (e.g., IR, NMR) for continuous monitoring and automated process control. osti.govnih.gov

Access to Novel Reaction Conditions: Flow reactors can safely operate at elevated temperatures and pressures, enabling new synthetic possibilities. hybrid-chem.com

Recent developments have focused on creating autonomous continuous flow platforms that can intelligently design and execute synthesis pathways, further bridging the gap between discovery and large-scale manufacturing. osti.gov Despite the advantages, challenges such as the handling of solids and potential blockages need to be managed through careful system design and solvent selection. hybrid-chem.com

Table 2: Comparison of Batch and Continuous Flow Reactors for Industrial Production

| Feature | Large-Scale Batch Reactors | Continuous Flow Reactors | Reference |

|---|---|---|---|

| Operation Mode | Reactants are charged into a vessel, reacted, and then discharged. | Reagents flow continuously through a reactor. | lonza.comnih.gov |

| Flexibility | High; multipurpose vessels can be used for various reactions. | Lower; often designed for a specific process. | lonza.com |

| Heat & Mass Transfer | Limited by vessel size. | Excellent due to high surface-area-to-volume ratio. | nih.govosti.gov |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small internal volume. | osti.gov |

| Scalability | Complex; requires redesign of vessels and process parameters. | Simpler; achieved by extending run time or numbering-up. | osti.gov |

| Process Control | More challenging to maintain uniformity. | Precise control over reaction parameters. | osti.gov |

Iii. Chemical Reactivity and Transformational Studies of N Cyclohex 1 En 1 Yl Formamide

Fundamental Reaction Pathways

The reactivity of N-(cyclohex-1-en-1-yl)formamide is dictated by the susceptibility of the electron-rich C=C double bond and the formyl group to attack by various reagents. These sites allow for a range of chemical transformations, including oxidation and reduction, which can modify the molecule's structure and functionality.

The oxidation of this compound can be expected to primarily target the carbon-carbon double bond, which is the most electron-rich and reactive site for electrophilic attack by oxidizing agents. The outcome of such reactions is highly dependent on the nature of the oxidant and the reaction conditions employed.

The direct oxidation of the formyl group (-CHO) to a carboxylic acid group (-COOH) to yield a hypothetical "N-(cyclohex-1-en-1-yl)formic acid" is not a typical transformation under standard oxidative conditions. Strong oxidizing agents are more likely to react with the more susceptible C=C double bond, often leading to oxidative cleavage.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are known to react vigorously with alkenes. libretexts.orgwikipedia.org

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, the reaction of KMnO₄ with this compound would likely depend on the conditions. libretexts.org Under cold, dilute, and alkaline conditions, potassium permanganate typically converts alkenes to syn-diols (vicinal diols). youtube.comlibretexts.org However, under hot, acidic, or concentrated conditions, KMnO₄ causes oxidative cleavage of the double bond. youtube.comlibretexts.org This cleavage would break the cyclohexene (B86901) ring, leading to the formation of a dicarbonyl compound, which could be further oxidized to dicarboxylic acids. libretexts.org

Chromium Trioxide (CrO₃): Chromium trioxide is a potent oxidizing agent that readily reacts with organic compounds. wikipedia.org In the context of this compound, CrO₃ would be expected to attack the alkene functionality. Similar to permanganate under harsh conditions, this could lead to the cleavage of the carbon-carbon double bond. Chromium(VI) reagents are well-known for oxidizing alcohols to carbonyl compounds and can cleave double bonds, especially in vigorous conditions. wikipedia.orgreddit.com

| Oxidizing Agent | Typical Conditions | Expected Major Product(s) | Reaction Pathway |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Cold, dilute, alkaline | N-(1,2-dihydroxycyclohexyl)formamide | Syn-dihydroxylation of the C=C bond. youtube.com |

| Potassium Permanganate (KMnO₄) | Hot, acidic/concentrated | 5-(formamido)-6-oxohexanoic acid | Oxidative cleavage of the C=C bond. youtube.comlibretexts.org |

| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., Jones oxidation) | 5-(formamido)-6-oxohexanoic acid | Oxidative cleavage of the C=C bond. wikipedia.org |

Reduction reactions of this compound primarily target the formamide (B127407) functional group. The carbonyl group of the amide is susceptible to nucleophilic attack by hydride reagents, leading to its conversion into a methylene group.

The complete reduction of the formamide group (–NH–CHO) results in the formation of a secondary methylamine derivative (–NH–CH₃). In this case, the product would be N-methyl-N-(cyclohex-1-en-1-yl)amine, which is structurally distinct from the name "N-(cyclohex-1-en-1-yl)methanamine". Standard amide reduction mechanisms convert the C=O group into a CH₂ group.

The choice of reducing agent is critical for the successful transformation of the amide group.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including amides. masterorganicchemistry.comucalgary.ca LiAlH₄ readily reduces primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. ucalgary.cayoutube.com Therefore, LiAlH₄ would be expected to efficiently reduce this compound.

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder and more selective reducing agent. youtube.com It is highly effective for the reduction of aldehydes and ketones but is generally unreactive towards amides and esters under standard conditions. ucalgary.cayoutube.com Consequently, NaBH₄ would not be expected to reduce the formamide group of this compound, allowing for the selective reduction of other more reactive functional groups if present in the molecule.

| Reducing Agent | Reactivity with Amides | Expected Product | General Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive; reduces amides to amines. masterorganicchemistry.comucalgary.ca | N-methyl-N-(cyclohex-1-en-1-yl)amine | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup. ucalgary.ca |

| Sodium Borohydride (NaBH₄) | Generally unreactive. youtube.comyoutube.com | No reaction | Standard alcoholic or ethereal solvents. |

Nucleophilic Substitution Reactions

While enamides are generally considered less nucleophilic than their enamine counterparts due to the electron-withdrawing nature of the acyl group, they can participate in nucleophilic substitution reactions under appropriate conditions. The focus here is on reactions involving the displacement of the formamide group.

Detailed studies specifically outlining the direct replacement of the formamide group in this compound are not extensively documented in the available literature. However, the general principles of amide chemistry suggest that under harsh conditions, such as strong acid or base catalysis, hydrolysis can occur, leading to the formation of cyclohexanone (B45756) and formate (B1220265)/ammonia (B1221849). Conceptually, the enamine tautomer of the corresponding imine could be an intermediate in such transformations.

The reaction of this compound with common nucleophiles such as amines and alcohols is of synthetic interest for the introduction of new functional groups. While direct transamidation or etherification at the vinylic position by displacing the formamide group is not a commonly reported transformation for enamides, related reactions on similar systems provide some insight. For instance, the conversion of alcohols to amines is a fundamental transformation in organic synthesis. Mechanistically, for a reaction to occur with this compound, activation of the formamide group would likely be necessary to facilitate nucleophilic attack.

The following table summarizes hypothetical reaction outcomes based on general principles of organic reactivity, as specific data for this compound is not available.

| Nucleophile | Potential Product(s) | Plausible Conditions |

| H₂O (Hydrolysis) | Cyclohexanone, Formic Acid, Ammonia | Acid or Base Catalysis, Heat |

| R-NH₂ (Amines) | N-substituted cyclohex-1-en-1-amine | Metal catalysis or harsh conditions |

| R-OH (Alcohols) | Cyclohexanone (via hydrolysis), Formate Esters | Acid catalysis and heat |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Specific mechanistic studies identifying reaction intermediates in transformations of this compound are scarce. However, based on the known reactivity of amides and enamines, several key intermediates can be postulated for its reactions. For instance, in acid-catalyzed hydrolysis, a protonated formamide species would be the initial reactive intermediate. Subsequent attack by water would lead to a tetrahedral intermediate. The breakdown of this intermediate would then yield the final products. In reactions where the enamine character is more pronounced, iminium ion intermediates could play a significant role.

A comprehensive transition state analysis for reactions of this compound is not available in the current body of scientific literature. Such analyses, typically performed using computational chemistry methods, would provide valuable information on the energy barriers and geometries of the transition states, thereby offering deeper insight into the reaction kinetics and stereochemical outcomes. For a hypothetical nucleophilic attack on the formyl carbon, the transition state would likely involve a tetrahedral arrangement of the incoming nucleophile, the oxygen atom, the nitrogen atom, and the formyl hydrogen around the central carbon.

Derivatization Strategies and Synthesis of Analogues

The derivatization of this compound and the synthesis of its analogues are important for exploring structure-activity relationships in various contexts. Derivatization can be used to modify the compound's physical and chemical properties.

Strategies for derivatization could include modification of the formyl group, the cyclohexene ring, or the nitrogen atom (though the latter would first require removal of the formyl group). For example, reduction of the formamide to the corresponding N-methyl amine would yield a different class of compound with altered reactivity.

The synthesis of analogues could involve starting from different cyclic ketones to generate enamides with varying ring sizes or substituents on the ring. The following table outlines some potential derivatization strategies and the resulting analogues.

| Derivatization Strategy | Reagents | Potential Analogue |

| Reduction of Formyl Group | LiAlH₄ or other reducing agents | N-methyl-N-(cyclohex-1-en-1-yl)amine |

| Modification of Cyclohexene Ring | Epoxidation or dihydroxylation reagents | N-(epoxycyclohexyl)formamide |

| Synthesis from Substituted Ketones | Substituted cyclohexanone, formamide | N-(substituted-cyclohex-1-en-1-yl)formamide |

Modification at the Formamide Moiety

The formamide group in this compound is a versatile functional handle for synthetic modifications. The electron-withdrawing nature of the adjacent cyclohexene ring influences the reactivity of the formyl group.

Hydrolysis: Under acidic or basic conditions, the formamide can be hydrolyzed to yield cyclohex-1-en-1-amine, which is a reactive enamine intermediate that may further react or tautomerize.

Reduction: The formyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the this compound to N-methyl-N-(cyclohex-1-en-1-yl)amine.

Dehydration: Dehydration of the formamide moiety can lead to the formation of an isocyanide, a highly reactive functional group. This transformation typically requires potent dehydrating agents such as phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640).

Participation in Multicomponent Reactions: N-formamides can serve as a carbonyl precursor in certain reactions. For instance, in a Passerini-type three-component reaction, the formamide could potentially react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide, demonstrating the reactivity of the carbonyl carbon.

Cyclohexene Ring Modifications

The double bond of the cyclohexene ring in this compound is part of an enamide system. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, which moderates the nucleophilicity of the double bond compared to a simple alkene or an enamine. Nevertheless, the ring can undergo several transformations.

Electrophilic Addition: The double bond can react with electrophiles. However, due to the reduced nucleophilicity, stronger electrophiles or catalytic activation may be required compared to enamines. Halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) are plausible reactions.

Cycloaddition Reactions: The enamide double bond can participate in cycloaddition reactions. For example, a [2+2] cycloaddition with a ketene or a [4+2] Diels-Alder reaction where the enamide acts as the dienophile are potential pathways to construct more complex cyclic systems.

Oxidation and Dehydrogenation: The cyclohexene ring can be oxidized. A notable transformation is the palladium-catalyzed aerobic oxidative dehydrogenation, which can convert the cyclohexene ring into an aromatic benzene ring, leading to the formation of N-phenylformamide (formanilide). nih.gov This reaction is a powerful tool for the synthesis of substituted aromatic compounds. nih.gov

Ring-Opening Reactions: Under certain conditions, particularly if the ring is further functionalized to introduce strain (e.g., as a spirocyclopropane derivative), ring-opening reactions can occur, providing access to different molecular scaffolds. acs.orgresearchgate.net

Exploration of Fused Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of fused N-heterocycles, which are significant scaffolds in medicinal chemistry. airo.co.in The enamide functionality is well-suited for various cyclization strategies.

Intramolecular Cyclization: Activation of the formamide moiety, for example with triflic anhydride, can generate a reactive intermediate that undergoes an intramolecular cyclization analogous to the Bischler-Napieralski reaction. rsc.org This would lead to the formation of a fused heterocyclic system.

Cascade Reactions: Enamides can participate in asymmetric catalytic cascade reactions. nih.gov For instance, a reaction initiated by an enantioselective addition to a ketone, followed by trapping of the resulting acyliminium ion, can lead to the formation of complex, ring-fused N-heterocyclic products with high stereocontrol. nih.gov

Annulation Reactions: Reaction with bifunctional reagents can lead to the formation of a new fused ring. For example, reaction with an o-halobenzoyl chloride followed by an intramolecular cyclization can yield fused quinolin-4-one derivatives. umich.edu

Comparative Reactivity with Structurally Similar Compounds

To better understand the chemical properties of this compound, it is useful to compare its reactivity with that of structurally related compounds.

N-(cyclohex-1-en-1-yl)morpholine

N-(cyclohex-1-en-1-yl)morpholine is an enamine, and the primary difference in reactivity compared to the enamide this compound lies in the electronic nature of the nitrogen substituent.

| Feature | This compound (Enamide) | N-(cyclohex-1-en-1-yl)morpholine (Enamine) |

| Nitrogen Substituent | Formyl group (-CHO) | Morpholine (B109124) ring |

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Nucleophilicity of β-carbon | Decreased | Increased |

| Reactivity towards Electrophiles | Less reactive | More reactive |

The electron-withdrawing formyl group in the enamide reduces the electron density on the nitrogen and the double bond, making it less nucleophilic. In contrast, the alkyl groups of the morpholine ring in the enamine are electron-donating, increasing the electron density on the nitrogen and the double bond, thus enhancing its nucleophilicity. This makes N-(cyclohex-1-en-1-yl)morpholine significantly more reactive towards electrophiles.

N-(5-isocyanonaphthalen-1-yl)formamide (ICNF)

ICNF is an arylformamide with an isocyano group. The comparison with this compound highlights the influence of the group attached to the formamide nitrogen.

| Feature | This compound | N-(5-isocyanonaphthalen-1-yl)formamide (ICNF) |

| Nitrogen Substituent | Cyclohexenyl group | Isocyanonaphthalene group |

| Hybridization of N-attached Carbon | sp² (alkenyl) | sp² (aryl) |

| Additional Reactive Group | Alkene (as part of enamide) | Isocyanide (-NC) |

The formamide moiety in both compounds will exhibit similar fundamental reactions (e.g., hydrolysis, reduction). However, the electronic environment differs. The aryl group in ICNF is part of a larger aromatic system, which will influence the reactivity of the formamide group through resonance and inductive effects. The most striking difference is the presence of the highly reactive isocyanide group in ICNF, which is absent in this compound.

2-Cyano-2-cyclohexylideneacetamide

This compound is a vinylogous amide with a cyano group, making it an electron-deficient alkene.

| Feature | This compound | 2-Cyano-2-cyclohexylideneacetamide |

| System | Enamide | Vinylogous amide with cyano group |

| Electronic Nature of Double Bond | Moderately electron-rich (nucleophilic at β-carbon) | Highly electron-poor (electrophilic at β-carbon) |

| Reactivity with Nucleophiles | Not susceptible to nucleophilic attack at the double bond | Susceptible to Michael addition |

| Reactivity with Electrophiles | Reactive towards electrophiles | Unreactive towards electrophiles |

The two electron-withdrawing groups (cyano and acetamide) in 2-cyano-2-cyclohexylideneacetamide render the double bond highly electrophilic. Consequently, it is susceptible to nucleophilic attack (Michael addition) at the β-carbon. In stark contrast, the enamide system in this compound is nucleophilic at the β-carbon and reacts with electrophiles. This highlights the dramatic difference in reactivity based on the substituents on the double bond.

Iv. Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through the analysis of its fragmentation patterns.

For N-(cyclohex-1-en-1-yl)formamide, high-resolution mass spectrometry (HRMS) provides an exact molecular mass, confirming its elemental formula of C₇H₁₁NO. sinfoobiotech.comnih.gov The monoisotopic mass is approximately 125.08406 g/mol . nih.gov

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its structure. The fragmentation of this compound is expected to follow pathways characteristic of enamides and cyclic alkenes.

Key expected fragmentation pathways include:

Loss of the formyl group (-CHO): A primary fragmentation would involve the cleavage of the N-C bond, leading to the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) after rearrangement, resulting in a significant fragment ion.

Retro-Diels-Alder (RDA) reaction: The cyclohexene (B86901) ring can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral molecule of ethene (C₂H₄, 28 Da). This is a common pathway for cyclohexene derivatives.

Cleavage of the cyclohexene ring: Various cleavages within the six-membered ring can occur, leading to a series of smaller fragment ions. nih.gov

Loss of H•: Loss of a hydrogen radical from the molecular ion is a common initial fragmentation step. miamioh.edu

A table of expected prominent ions in the mass spectrum of this compound is provided below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 125 | Molecular Ion [M]⁺ | [C₇H₁₁NO]⁺ |

| 97 | [M - CO]⁺ or [M - H₂CN]⁺ | [C₆H₁₁N]⁺ or [C₆H₉O]⁺ |

| 96 | [M - CHO]⁺ | [C₆H₁₀N]⁺ |

| 82 | RDA fragmentation product | [C₅H₈N]⁺ |

| 79 | Cyclohexenyl cation | [C₆H₇]⁺ |

Advanced Spectroscopic Techniques

While one-dimensional NMR and basic mass spectrometry provide foundational data, advanced techniques are necessary for the complete and unambiguous structural elucidation of this compound.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the covalent framework of a molecule by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH). libretexts.orgyoutube.com For this compound, COSY would reveal correlations between the vinyl proton and the adjacent allylic protons on the cyclohexene ring, as well as correlations among the protons within the aliphatic chain of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. nih.govcolumbia.edu It is highly sensitive and allows for the unambiguous assignment of each carbon atom that bears protons. nih.gov The spectrum would show which proton signals correspond to which carbon signals, for instance, linking the vinylic proton to its corresponding sp² carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Vinyl H ↔ Allylic CH₂ | Connectivity at the double bond |

| Allylic CH₂ ↔ Homoallylic CH₂ | Connectivity within the cyclohexene ring | |

| HSQC | C=O ↔ Formyl H | Assignment of the formyl group |

| Vinylic C ↔ Vinylic H | Assignment of the C=C bond carbons and protons | |

| Aliphatic CH₂ ↔ Aliphatic Protons | Assignment of the cyclohexene ring carbons and protons | |

| HMBC | N-H Proton ↔ C=O Carbon | Connectivity of the amide nitrogen to the carbonyl |

| N-H Proton ↔ Vinylic Carbons | Connectivity of the nitrogen to the cyclohexene ring | |

| Formyl H ↔ C=O Carbon | Assignment of the formyl proton relative to the carbonyl | |

| Allylic Protons ↔ Vinylic Carbons | Confirmation of the ring structure |

Raman spectroscopy is a vibrational spectroscopy technique that provides information on molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. nih.govrsc.org A Raman spectrum of this compound would display characteristic bands for its key functional groups. Differentiating polymorphs, if they exist, can often be achieved through Raman spectroscopy by analyzing shifts in low-frequency vibrational modes. spectroscopyonline.com

Table 3: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=C Stretch (strong) | Alkene (in enamine) | 1640 - 1680 |

| C=O Stretch (Amide I) | Formamide (B127407) | 1650 - 1690 |

| N-H Bending (Amide II) | Formamide | 1510 - 1550 |

| C-H Stretch (sp²) | Vinylic and Formyl C-H | 3000 - 3100 |

| C-H Stretch (sp³) | Aliphatic CH₂ | 2800 - 3000 |

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can precisely determine the three-dimensional coordinates of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

The analysis would confirm the geometry of the cyclohexene ring (e.g., a half-chair conformation) and the planarity of the formamide group. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds involving the N-H proton as a donor and the carbonyl oxygen as an acceptor, which could lead to the formation of chains or dimers in the solid state. researchgate.netresearchgate.net While no public crystal structure is available, the parameters that would be determined are well-defined.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Findings for this compound |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise lengths of C=C, C-N, C=O, and C-C bonds. |

| Bond Angles | The angle formed between three connected atoms. | Angles defining the geometry of the ring and amide group. |

| Torsional Angles | The dihedral angle between four connected atoms. | Conformation of the cyclohexene ring and planarity of the enamide system. |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). |

| Intermolecular Interactions | Non-covalent forces between molecules. | Identification of hydrogen bonding networks and van der Waals contacts. |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT), are employed to determine the optimized geometry, electronic structure, and vibrational properties of N-(cyclohex-1-en-1-yl)formamide.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations predict a non-planar structure. The cyclohexene (B86901) ring adopts a half-chair conformation, a common feature for such ring systems that alleviates steric strain. rsc.org The formamide (B127407) group is nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon well-documented for amides. youtube.comsemanticscholar.org

The electronic structure is characterized by the distribution of electron density and the nature of the chemical bonds. The delocalization of the nitrogen lone pair gives the C-N bond partial double bond character, influencing the rotational barrier around this bond. The double bond within the cyclohexene ring and the carbonyl group of the formamide moiety represent the primary sites of electron density.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N | 1.36 | - | - |

| C=C (ring) | 1.34 | - | - |

| C-N-H | - | 118.5 | - |

| O=C-N | - | 124.0 | - |

| C=C-N-C | - | - | ~180 (trans-amide) |

Note: The data in this table is illustrative and based on typical values for similar functional groups calculated using DFT methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. chalcogen.royoutube.com The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. ijastems.orgresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. chalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the enamine moiety (the C=C-N system), which is electron-rich due to the nitrogen lone pair. The LUMO is anticipated to be centered on the carbonyl group (C=O), which is the most electrophilic site.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and would be obtained from quantum chemical calculations.

Vibrational frequency analysis, typically performed using the same level of theory as the geometry optimization, predicts the infrared (IR) and Raman spectra of the molecule. nih.gov This analysis is not only useful for identifying the compound but also confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). karazin.ua

Key vibrational modes for this compound include the N-H stretch, the C=O stretch of the amide, the C=C stretch of the cyclohexene ring, and various C-H and C-N stretching and bending vibrations. nih.gov

Table 3: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | 3450 | 3350-3500 |

| C=O Stretch | 1680 | 1650-1690 |

| C=C Stretch | 1645 | 1640-1660 |

| C-N Stretch | 1290 | 1250-1350 |

Note: Calculated frequencies are often scaled to better match experimental values. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. nih.govnih.gov

MD simulations can explore the conformational landscape of this compound by simulating its motion over time. mdpi.com The primary sources of flexibility in this molecule are the ring puckering of the cyclohexene moiety and the rotation around the C-N bond of the formamide group. While the C-N bond has partial double bond character, rotation is still possible, leading to different conformers. The relative stability of different conformers, such as those arising from different puckering of the cyclohexene ring, can be assessed. sapub.org

The behavior of this compound can be significantly influenced by the solvent. nih.gov MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules. In polar solvents, the amide group can form hydrogen bonds, which can affect its conformational preferences and reactivity. researchgate.net For instance, hydrogen bonding to the carbonyl oxygen can increase its polarity, while hydrogen bonding involving the N-H group can influence the rotational barrier around the C-N bond. The choice of solvent can also impact the relative energies of different conformers. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal in modern drug discovery and development, as they allow for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific QSAR studies focused on this compound. While the principles of QSAR are broadly applied across various classes of chemical compounds, dedicated research to develop predictive models for the biological activity of this particular formamide derivative has not been published.

In general, QSAR studies involve the following key steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., lipophilicity, electronic effects) or structural features (e.g., topological indices, 3D conformations).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and, ideally, an external set of compounds not used in the model's development.

Given the lack of specific data for this compound, it is not possible to present detailed research findings or predictive models for its biological activity.

Predictive modeling for biological activity is a direct application of QSAR and other computational methods to forecast the therapeutic or toxic effects of chemical compounds. These models are instrumental in the early phases of drug discovery for hit identification and lead optimization.

For a compound like this compound, a hypothetical predictive modeling workflow would involve:

Defining a Biological Endpoint: The specific activity to be predicted, such as inhibitory activity against a particular enzyme or antimicrobial effects, would be defined.

Assembling a Dataset: A collection of molecules structurally related to this compound with known activities for the chosen endpoint would be gathered.

Generating Molecular Descriptors: A wide array of 2D and 3D descriptors would be calculated to capture the structural nuances of the compounds.

Model Building and Validation: A predictive model would be constructed and validated to ensure its robustness and predictive capacity.

Without published studies, any discussion of predictive models for this compound remains speculative. The development of such models would require the synthesis of a library of related compounds and extensive biological testing to generate the necessary data for computational analysis.

Vi. Applications in Chemical and Medicinal Sciences

Role as a Synthetic Intermediate

Enamides are recognized as versatile synthetic intermediates due to their unique electronic properties and reactivity. rsc.orgrsc.org They can act as nucleophiles at the carbon atom of the enamine moiety or as electrophiles after protonation or activation of the nitrogen atom. nih.gov This dual reactivity makes them powerful tools in the construction of complex molecular architectures. nih.gov

Recent advances have focused on the direct synthesis of enamides from readily available starting materials like amides, further enhancing their utility in organic synthesis. organic-chemistry.orgchemistryviews.orgnih.gov One-step methods for the N-dehydrogenation of amides to enamides have been developed, offering a straightforward route to these valuable intermediates. nih.gov Another efficient method involves the phosphine-mediated reductive acylation of oximes derived from ketones. organic-chemistry.org

The following table provides an overview of synthetic methods for enamides:

| Starting Material | Reagents and Conditions | Product | Key Features |

| Amides | LiHMDS, Triflic Anhydride (B1165640), -94 °C | Enamides | One-step, broad substrate scope. organic-chemistry.orgchemistryviews.org |

| Ketones (via oximes) | Acetic anhydride, Trialkyl/Triaryl phosphines | Enamides | Scalable, high-yielding, suitable for pharmaceutical applications. organic-chemistry.org |

| Amines | N-formyl imide, p-toluenesulfonic acid monohydrate, water | N-Formamides | Operationally simple, metal-free conditions. rsc.org |

Enamides are crucial structural motifs found in many natural products and pharmaceutical agents. researchgate.net Their ability to participate in various cyclization reactions makes them key intermediates in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov For instance, enamide cyclization strategies have been pivotal in the total synthesis of complex natural alkaloids with therapeutic potential. nih.gov

While a direct link between N-(cyclohex-1-en-1-yl)formamide and the synthesis of specific pharmaceuticals is not documented, the broader class of enamides has been instrumental. For example, the synthesis of intermediates for drugs like Cariprazine, a D2/D3 receptor partial agonist, involves cyclohexane (B81311) derivatives, highlighting the relevance of this structural backbone. google.com The development of enamide prodrugs for acetyl phosphonate (B1237965) inhibitors has shown potent antibacterial activity, demonstrating a clear application in creating new pharmaceutical agents. acs.org

The application of enamides extends to the agrochemical industry. The structural features of enamides can be incorporated into molecules designed to have specific biological effects on pests or plants. While specific examples utilizing this compound are not available, the general reactivity of enamides makes them suitable for creating diverse molecular libraries for screening for agrochemical activity. An additive-free photochemical arylative trifluoromethylation of enamides has been developed, a transformation that could be valuable in the synthesis of novel agrochemicals, as trifluoromethyl groups are common in such compounds. acs.orgacs.org

Enamides serve as valuable precursors in the production of a variety of specialty chemicals. Their ability to undergo cycloaddition reactions and other transformations allows for the construction of unique and complex molecular frameworks. organic-chemistry.org These frameworks can be tailored for specific applications, such as in materials science or as ligands in catalysis. The synthesis of N-acyl amidines from N-silyl enamines demonstrates the versatility of enamide-related structures in creating other valuable chemical entities. researchgate.net

The vinyl group in enamides suggests their potential as monomers in polymerization reactions. While there is no specific information on the use of this compound in polymer and resin manufacturing, related formamide-containing polymers have been investigated for biomedical applications. For example, poly(N-vinylformamide) has been studied as a drag-reducing polymer. researchgate.net This indicates that polymers derived from enamide monomers could possess interesting and useful properties.

Biological Activity and Mechanisms of Action

The enamide functional group is present in a number of biologically active compounds. The specific biological profile of this compound has not been reported, but research on other enamide-containing molecules provides insight into the potential biological activities of this class.

Several studies have highlighted the antimicrobial potential of enamide derivatives. A variety of synthetic enamines and their derivatives have been shown to inhibit the growth of bacteria, with some compounds exhibiting significant potency against strains like Staphylococcus aureus and Pseudomonas fluorescens. nih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the enamine structure play a crucial role in their antibacterial efficacy. nih.gov

Enamide prodrugs have also been developed as potent antibacterial agents by targeting essential bacterial enzymes like deoxy-d-xylulose-5-phosphate synthase. acs.org Furthermore, enaminones derived from usnic acid have demonstrated promising antimicrobial and antitubercular activities. nih.gov

The following table summarizes the antimicrobial activity of selected enamide-related compounds:

| Compound Class | Target Organism(s) | Key Findings |

| Synthetic Enamines | Staphylococcus aureus, Pseudomonas fluorescens | Some compounds showed superior activity to penicillin and kanamycin. nih.gov |

| Enamide Prodrugs of AlkylAPs | Escherichia coli | Remarkable increase in potency compared to the parent drugs. acs.org |

| Usnic Acid Enaminones | Mycobacterium tuberculosis, Escherichia coli, Salmonella typhi | Identified potent anti-TB and antibacterial agents. nih.gov |

The mechanism of action for the antimicrobial effects of enamides can vary. In some cases, they are designed to inhibit specific enzymes crucial for bacterial survival. acs.org For other cyclohexane derivatives, it has been proposed that they can disrupt the cytoplasmic membranes of bacteria, blocking the transport of essential substances into the cell. nih.gov

Interaction with Molecular Targets

Specific data on the interaction of this compound with molecular targets such as enzymes or receptors is not available.

No published studies were identified that investigate the ability of this compound to modulate the activity of any enzymes.

There is no available research on the binding affinity or interaction of this compound with any physiological receptors.

Information regarding the potential for this compound to form reactive intermediates under physiological or experimental conditions is not documented in the scientific literature.

Potential in Drug Development

Due to the lack of research on its biological activities and molecular interactions, the potential of this compound in drug development remains unevaluated and unknown.

Structure-Activity Relationships in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how modifications to a molecule's chemical structure affect its biological activity. nih.gov For a compound like this compound, a hypothetical SAR study would involve synthesizing and testing a series of analogues to optimize its potency and selectivity for a specific biological target. nih.gov

Key areas for modification would include:

The Cyclohexene (B86901) Ring: Introducing substituents, altering ring size, or changing the position of the double bond could influence how the molecule fits into a target's binding pocket.

The Formamide (B127407) Group: The N-H proton and the carbonyl oxygen are key for hydrogen bonding. Replacing the formyl group with other acyl groups (e.g., acetyl) would alter these interactions and the group's steric and electronic properties.

The Enamine Double Bond: Saturation of the double bond to give N-cyclohexylformamide would drastically change the geometry and reactivity of the molecule, providing a clear probe of the enamine's importance for any observed activity.

By systematically making these changes and measuring the resulting biological effect (e.g., the concentration required to inhibit an enzyme by 50%, IC₅₀), researchers could build a detailed understanding of the SAR, guiding the design of more effective therapeutic agents. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of this field and is fundamental to many biological processes and the development of new materials. nih.gov

Hydrogen Bonding Capacity of the Formamide Group

The formamide group is an excellent functional group for mediating self-assembly due to its distinct hydrogen bonding capabilities. It features both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.netresearchgate.net This dual nature allows formamide-containing molecules to form predictable and stable intermolecular connections. ias.ac.in

Computational studies on formamide clusters show that these hydrogen bonds are cooperative, meaning the strength of the bonds increases as more molecules are added to the assembly. ias.ac.in In the solid state, this typically leads to the formation of infinite chains where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. researchgate.net

Table 2: Hydrogen Bonding Properties of the Formamide Moiety

| Feature | Role | Description |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | The proton on the nitrogen atom can interact with an electronegative atom (like oxygen) on an adjacent molecule. |

Interactions in Solution and Solid State

The interactions of this compound are dictated by its functional groups.

In Solution: In polar, protic solvents like water or alcohols, the formamide group would readily form hydrogen bonds with solvent molecules. In non-polar solvents, the molecule would have a greater tendency to self-associate, forming dimers or larger aggregates through intermolecular hydrogen bonding. The cyclohexene ring contributes to the molecule's lipophilicity, influencing its solubility in organic solvents.

Vii. Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

While established methods for enamide synthesis exist, the development of more efficient, scalable, and versatile pathways is a primary objective for future research. Current progress points toward several innovative strategies.

One promising avenue is the direct N-dehydrogenation of amides. A recently developed one-step method utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) to achieve this transformation. organic-chemistry.orgacs.org This approach is notable for its simple setup and broad substrate scope, avoiding the need for pre-functionalization of the amide starting material. organic-chemistry.org Optimization studies have shown that using LiHMDS and Tf₂O in diethyl ether can produce enamides in high yields. organic-chemistry.org The synthetic utility of the enamides formed through this method has been demonstrated in various transformations, including cycloadditions and fluorination reactions. organic-chemistry.org

Another innovative route involves the phosphine-mediated reductive acylation of ketoximes. organic-chemistry.orgnih.gov This method efficiently converts ketones into enamides via an oxime intermediate, offering high yields and excellent purity suitable for large-scale pharmaceutical applications. organic-chemistry.orgnih.gov Studies have identified triethylphosphine (B1216732) (Et₃P) as a highly effective promoter for this reaction under mild conditions. organic-chemistry.org The process is applicable to a wide range of ketones and tolerates various functional groups, underscoring its versatility. organic-chemistry.org

Furthermore, the stereoselective amidation of alkynes presents an efficient strategy for producing Z-enamides. rsc.org A method employing a DMSO-KOH system is characterized by its operational simplicity, broad functional group tolerance, and rapid reaction times. rsc.org This approach has been successfully used in the synthesis of natural products containing the Z-enamide motif. rsc.org

Future work will likely focus on refining these methods to improve atom economy, reduce the use of hazardous reagents, and expand the substrate scope to include more complex and sterically hindered structures relevant to N-(cyclohex-1-en-1-yl)formamide.

Exploration of New Biological Activities and Therapeutic Applications

The structural motif of this compound, featuring a cyclohexene (B86901) ring, is present in various bioactive compounds, suggesting a rich potential for therapeutic applications. nih.gov Bioactive compounds containing the cyclohexene moiety, isolated from natural sources, have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines. nih.gov

Derivatives of cyclohexene have also shown promise. For instance, polyoxygenated cyclohexene derivatives have demonstrated activity against Mycobacterium tuberculosis. nih.gov Previous research on related amidrazone derivatives containing a cyclohexene carboxylic acid system has revealed a spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antinociceptive properties. nih.gov This encourages further investigation into the specific biological profile of this compound itself.

Additionally, formamide (B127407) derivatives have been explored for other therapeutic uses. For example, certain N-[2-( organic-chemistry.orgorganic-chemistry.orgnih.govoxadiazol-5-yl)cyclohexen-1-yl]formamide oximes have been evaluated for their potent inhibitory activity against platelet aggregation. researchgate.net

Future research should systematically screen this compound and its novel derivatives against a wide array of biological targets. High-throughput screening campaigns could uncover potential activities in areas such as oncology, infectious diseases, and metabolic disorders, paving the way for the development of new therapeutic agents.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

For instance, mechanistic studies on the direct dehydrogenation of amides have suggested that the reaction proceeds through an iminium triflate intermediate, which increases the acidity of the α-proton and facilitates dehydrogenation. organic-chemistry.org The use of oxygen isotope labeling in these studies confirmed the retention of the carboxamide oxygen, providing valuable insight into the reaction pathway. organic-chemistry.org